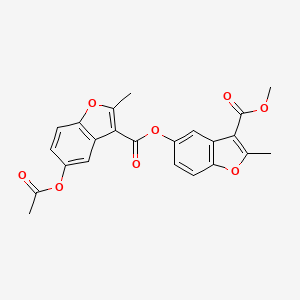

3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate

Description

The compound 3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate is a bifunctional benzofuran derivative featuring two distinct benzofuran moieties linked via ester groups. Key structural attributes include:

- First benzofuran unit: Substituted with a methoxycarbonyl (-COOCH₃) group at position 3 and a methyl (-CH₃) group at position 2.

- Second benzofuran unit: Substituted with an acetyloxy (-OAc) group at position 5 and a methyl group at position 2.

Properties

IUPAC Name |

(3-methoxycarbonyl-2-methyl-1-benzofuran-5-yl) 5-acetyloxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O8/c1-11-20(22(25)27-4)16-10-15(6-8-18(16)28-11)31-23(26)21-12(2)29-19-7-5-14(9-17(19)21)30-13(3)24/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMPZLDHMYTXSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C)C(=O)OC3=CC4=C(C=C3)OC(=C4C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran class. Benzofuran derivatives have gained attention in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features two benzofuran moieties connected by ester linkages and methoxycarbonyl groups. Its structural complexity suggests potential interactions with various biological targets.

1. Anticancer Activity

Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines.

Case Study: Hepatocellular Carcinoma (HCC)

A related benzofuran derivative, 2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF), demonstrated anti-metastatic effects in HCC by downregulating p53 and integrin α7, inhibiting epithelial–mesenchymal transition (EMT), and suppressing matrix metalloproteinase (MMP)-9 expression . These findings suggest that similar mechanisms may be applicable to the compound .

The biological activities of benzofuran derivatives are often attributed to their ability to modulate key signaling pathways involved in cancer progression and microbial resistance.

Key Mechanisms:

- Inhibition of Cell Proliferation: Compounds can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

- Modulation of EMT Markers: By influencing the expression of E-cadherin and vimentin, these compounds can alter cell motility and invasiveness.

- Antioxidant Activity: Some benzofuran derivatives exhibit antioxidant properties that can protect normal cells from oxidative stress during cancer therapy.

Data Table: Biological Activities of Related Benzofuran Derivatives

Scientific Research Applications

Anticancer Activity

Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer properties.

Mechanisms of Action :

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating intrinsic apoptotic pathways.

- Inhibition of Cell Proliferation : It can induce cell cycle arrest, particularly in the S-phase, thereby inhibiting cancer cell growth.

Case Study: Hepatocellular Carcinoma (HCC) :

A related benzofuran derivative demonstrated anti-metastatic effects in HCC by downregulating p53 and integrin α7, inhibiting epithelial–mesenchymal transition (EMT), and suppressing matrix metalloproteinase (MMP)-9 expression. These findings suggest that similar mechanisms may apply to 3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate, highlighting its potential in cancer therapy .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against various pathogens.

Key Findings :

- Bacterial Inhibition : Studies have shown effectiveness against Gram-positive and Gram-negative bacteria.

- Antifungal Properties : Potential antifungal activity has been observed, suggesting broad-spectrum antimicrobial capabilities.

These activities may be attributed to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Anti-inflammatory Properties

Benzofuran derivatives are known for their anti-inflammatory effects, which can be beneficial in treating conditions characterized by excessive inflammation.

Mechanisms of Action :

- Cytokine Modulation : The compound may inhibit the production of pro-inflammatory cytokines.

- Inhibition of NF-kB Pathway : By modulating key signaling pathways involved in inflammation, it can reduce inflammatory responses.

Comparison with Similar Compounds

Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate

- Molecular Formula : C₁₄H₁₄O₅

- Molecular Weight : 262.26 g/mol .

- Substituents :

- Acetyloxy (-OAc) at position 3.

- Ethyl ester (-COOCH₂CH₃) at position 3.

- Methyl group at position 2.

- Key Differences :

- Single benzofuran core (vs. bifunctional structure of the target compound).

- Ethyl ester instead of methoxycarbonyl group.

2-Methoxyethyl 5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate

- Molecular Formula : C₁₆H₁₈O₆ (estimated).

- Substituents :

- Isobutyryloxy (-OCOC(CH₃)₂) at position 5.

- Methoxyethyl ester (-COOCH₂CH₂OCH₃) at position 3.

- Methyl group at position 2.

- Key Differences :

Methyl 5-[(3,4-dimethoxybenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

- Molecular Formula : C₂₀H₁₈O₇.

- Substituents :

- 3,4-Dimethoxybenzoyloxy (-OCOC₆H₃(OCH₃)₂) at position 5.

- Methyl ester (-COOCH₃) at position 3.

- Methyl group at position 2.

- Higher molecular weight (362.36 g/mol) vs. target compound .

2-Methoxyethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate

- Molecular Formula : C₁₅H₁₆O₆.

- Molecular Weight : 292.29 g/mol .

- Substituents :

- Acetyloxy (-OAc) at position 5.

- Methoxyethyl ester (-COOCH₂CH₂OCH₃) at position 3.

- Methyl group at position 2.

- Key Differences :

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

*Estimated based on structural similarity.

Preparation Methods

Synthetic Strategies

Monomer Synthesis: 2-Methylbenzofuran Core Construction

The benzofuran scaffold is typically synthesized via cyclization of 2-hydroxychalcones or hypervalent iodine-mediated oxidative rearrangements .

Hypervalent Iodine-Mediated Cyclization

- Starting Material : 2-Hydroxychalcone derivatives (e.g., MOM-protected aldehydes).

- Oxidative Rearrangement : Treatment with [bis(trifluoroacetoxy)iodo]benzene (PhI(OCOCF₃)₂) induces cyclization to form 2,3-dihydrobenzofurans.

- Dehydration : Acidic conditions (e.g., p-TsOH in (CF₃)₂CHOH) yield 3-acylbenzofurans or 3-formylbenzofurans, depending on solvent and catalyst.

Example :

- Chalcone 8 → Oxidative rearrangement → Dihydrobenzofuran 9 → Acidic dehydration → 3-formylbenzofuran 10 (80% yield).

FeCl₃-Mediated Intramolecular Cyclization

Electron-rich aryl ketones undergo FeCl₃-catalyzed cyclization to form benzofurans.

Functionalization: Ester Group Introduction

Methoxycarbonylation

- Reagent : Methyl chloroformate (ClCO₂CH₃) in the presence of a base (e.g., Et₃N).

- Solvent : THF or DCM.

- Yield : >90% for analogous compounds.

Acetylation

Dimerization: Coupling of Benzofuran Units

The dimer is formed via esterification or nucleophilic aromatic substitution .

Esterification Protocol

- Activation : Convert carboxylic acid to acyl chloride using SOCl₂ or oxalyl chloride.

- Coupling : React acyl chloride with hydroxyl-bearing benzofuran under basic conditions (e.g., pyridine).

- Example :

Microwave-Assisted Coupling

Optimization and Challenges

Key Challenges :

- Regioselectivity : Competing pathways during cyclization require precise control of solvent and catalyst.

- Steric Hindrance : Bulky substituents on benzofuran cores may impede dimerization, necessitating elevated temperatures or prolonged reaction times.

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and how can structural purity be ensured?

Methodological Answer:

The compound can be synthesized via multi-step coupling reactions involving benzofuran derivatives. Key strategies include:

- Esterification/Coupling Reactions : Use coupling agents (e.g., DCC/DMAP) to link benzofuran-carboxylate and benzofuran-acetate moieties.

- Protection/Deprotection : Protect hydroxyl or carboxyl groups with benzyl (Bn) or methyl groups to prevent side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.

- Characterization : Confirm structure via -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Cross-validate with X-ray crystallography if crystals are obtainable .

Basic: How should researchers characterize this compound’s stability under experimental conditions?

Methodological Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Solvent Compatibility : Test solubility and stability in common solvents (e.g., DMSO, THF) via NMR over 24–72 hours.

- Hydrolytic Sensitivity : Expose to aqueous buffers (pH 2–12) and monitor ester group hydrolysis using LC-MS .

- Storage : Store in airtight containers at –20°C, away from moisture and strong oxidizers, as per safety data sheets (SDS) .

Basic: What analytical techniques are critical for distinguishing this compound from structurally similar derivatives?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection to separate isomers or impurities.

- Spectroscopy :

- IR Spectroscopy : Identify ester (C=O stretch ~1700 cm) and acetyloxy (O–CO stretch ~1250 cm) groups.

- NMR : Compare chemical shifts of methyl groups (2-methyl on benzofuran: δ ~2.5 ppm) and methoxycarbonyl (δ ~3.8–4.0 ppm) .

- Mass Spectrometry : HRMS with electrospray ionization (ESI) to confirm molecular ion ([M+H]) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

- Isomer Identification : If unexpected -NMR signals arise, perform NOESY or ROESY to assess spatial proximity of protons, ruling out rotational isomers.

- Dynamic Effects : Variable-temperature NMR (e.g., –50°C to 80°C) to detect conformational changes or tautomerism.

- X-ray Crystallography : Resolve ambiguities in connectivity by growing single crystals (solvent: ethyl acetate/hexane) and analyzing crystal packing .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) .

Advanced: What mechanistic insights explain the reactivity of the acetyloxy and methoxycarbonyl groups?

Methodological Answer:

- Acetyloxy Group Hydrolysis : Under basic conditions, the acetyloxy group undergoes nucleophilic acyl substitution. Monitor kinetics via -NMR (disappearance of δ ~2.1 ppm, CHCO).

- Methoxycarbonyl Stability : The methoxycarbonyl group is resistant to hydrolysis at neutral pH but cleavable under strong acidic/basic conditions. Use LC-MS to track degradation products .

- Cross-Reactivity : In presence of nucleophiles (e.g., amines), the ester groups may undergo transesterification. Pre-screen with model reactions (e.g., ethanolamine in THF) .

Advanced: How can computational modeling optimize synthetic routes or predict biological interactions?

Methodological Answer:

- Reaction Pathway Simulation : Use DFT (Gaussian, ORCA) to model [3,3]-sigmatropic rearrangements or esterification energetics, identifying rate-limiting steps .

- Docking Studies : Predict binding affinity to biological targets (e.g., enzymes) using AutoDock Vina. Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

- ADMET Prediction : Tools like SwissADME to estimate solubility, logP, and metabolic stability, guiding lead optimization .

Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining yield?

Methodological Answer:

- Continuous Flow Chemistry : Improve reproducibility of coupling steps (e.g., esterification) using microreactors with controlled residence times .

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to reduce side products.

- In Situ Monitoring : Implement PAT (process analytical technology) tools like FTIR or Raman spectroscopy for real-time reaction tracking .

Advanced: How can researchers investigate the compound’s potential as a pharmacophore?

Methodological Answer:

- SAR Studies : Synthesize analogs with modified ester groups (e.g., replacing acetyloxy with propionyloxy) and screen for bioactivity (e.g., antimicrobial assays) .

- Target Identification : Use affinity chromatography (immobilized compound) to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .

- In Vivo Testing : Administer in rodent models (dose: 10–100 mg/kg) to assess pharmacokinetics (C, t) and toxicity (ALT/AST levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.